L-4-Hydroxyphenyl-13C6-alanine

Catalog No.
S1529437
CAS No.
201595-63-3
M.F
C9H11NO3
M. Wt
187.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-4-Hydroxyphenyl-13C6-alanine

CAS Number

201595-63-3

Product Name

L-4-Hydroxyphenyl-13C6-alanine

IUPAC Name

(2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

187.14 g/mol

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,6+1,7+1

InChI Key

OUYCCCASQSFEME-HXCZJXEJSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Synonyms

(-)-α-Amino-p-hydroxyhydrocinnamic Acid-13C6; Therigon-13C6; p-Tyrosine-13C6; (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid-13C6; (S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid-13C6; (S)-Tyrosine-13C6; (S)-α-Amino-4-hydroxybenzenepropanoic Acid-13C6;

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C[C@@H](C(=O)O)N)O

Protein Structure and Function Studies

L-4-Hydroxyphenyl-13C6-alanine is a valuable tool in protein structure and function studies utilizing a technique called nuclear magnetic resonance (NMR) spectroscopy.

NMR spectroscopy provides detailed information about the structure and dynamics of molecules at the atomic level. By incorporating L-4-Hydroxyphenyl-13C6-alanine into proteins during their synthesis, researchers can selectively label specific regions of the protein structure. The unique ¹³C signal in the NMR spectrum allows scientists to distinguish these labeled regions from the rest of the protein, enabling them to:

  • Study protein folding and unfolding mechanisms: Understanding how proteins fold into their functional three-dimensional structures is crucial in various biological processes. L-4-Hydroxyphenyl-13C6-alanine can be used to monitor protein folding dynamics by observing changes in the ¹³C signal over time.
  • Investigate protein-protein interactions: Proteins often interact with other proteins to perform their functions. L-4-Hydroxyphenyl-13C6-alanine can be used to identify the specific amino acid residues involved in these interactions by observing changes in the ¹³C signal upon protein binding.
  • Probe protein dynamics: Proteins are not static structures, but rather exhibit dynamic movements essential for their function. L-4-Hydroxyphenyl-13C6-alanine can be used to study these movements by observing changes in the ¹³C signal intensity and relaxation times.

Metabolic Pathway Tracing

L-4-Hydroxyphenyl-13C6-alanine can also be used in metabolic pathway tracing studies. This technique aims to understand the fate of specific molecules within a cell or organism. By feeding cells or organisms with L-4-Hydroxyphenyl-13C6-alanine, researchers can track its incorporation into various metabolites and ultimately determine the pathways it undergoes. This information is valuable for:

  • Understanding cellular metabolism: Studying the flow of metabolites through different pathways provides insights into how cells utilize nutrients for energy production and biosynthesis of various molecules.
  • Investigating the role of specific enzymes: By observing the specific patterns of ¹³C incorporation into different metabolites, researchers can gain information about the activity and function of enzymes involved in the metabolic pathways.
  • Developing diagnostic tools: Studying metabolic pathways in diseased states can reveal potential biomarkers for diagnosis and monitoring of various diseases. L-4-Hydroxyphenyl-13C6-alanine may be used in such studies to trace specific metabolic alterations associated with specific diseases.
  • Origin: L-Tyrosine is a naturally occurring amino acid found in proteins. L-4-Hydroxyphenyl-13C6-alanine is a synthetic derivative where all six carbon atoms in the phenyl ring (the aromatic group) are replaced with the isotope 13C. []
  • Significance: This isotopically labeled version of L-Tyrosine is a valuable tool in scientific research, particularly in fields like metabolic studies using nuclear magnetic resonance (NMR) spectroscopy. The 13C enrichment allows researchers to track the fate of the tyrosine molecule within a biological system by detecting its specific carbon signal in the NMR spectrum. []

Molecular Structure Analysis

L-4-Hydroxyphenyl-13C6-alanine shares the same basic structure as L-Tyrosine with a few key differences:

  • Core Structure: It has a central carbon atom bonded to an amino group (NH2), a carboxylic acid group (COOH), and a side chain.
  • Side Chain: The side chain consists of a six-membered aromatic ring (phenyl group) attached to a hydroxyl group (OH) at the 4th position.
  • Isotopic Labeling: All six carbons in the phenyl ring are replaced with the isotope 13C, which has one extra neutron compared to the usual 12C found in nature. []

This isotopic enrichment doesn't significantly alter the overall structure, but it creates a distinct signature in NMR spectroscopy, allowing researchers to differentiate it from unlabeled tyrosine.


Chemical Reactions Analysis

  • Synthesis: L-Tyrosine can be synthesized through various chemical methods, but the specific process for L-4-Hydroxyphenyl-13C6-alanine likely involves incorporating 13C-labeled precursors into the synthesis pathway.
  • Biological Reactions: L-Tyrosine participates in numerous biological reactions within living organisms. These include:
    • Protein synthesis: As an amino acid, it serves as a building block for protein formation.
    • Neurotransmitter synthesis: L-Tyrosine is a precursor for dopamine, a crucial neurotransmitter.
    • Melanin production: It also plays a role in melanin synthesis, which determines skin and hair pigmentation. []

Physical And Chemical Properties Analysis

  • Melting point: L-Tyrosine melts at around 286°C. []
  • Boiling point: Decomposes at high temperatures. []
  • Solubility: Soluble in water and polar solvents, but insoluble in non-polar solvents. []
  • Stability: Relatively stable under physiological conditions (body temperature and pH). []

L-4-Hydroxyphenyl-13C6-alanine itself doesn't have a specific mechanism of action. Its primary function lies in serving as a labeled tracer molecule in scientific research. When incorporated into a biological system, researchers can track its movement and metabolism using NMR spectroscopy based on the unique 13C signal.

General safety guidelines for handling amino acids include:

  • Wearing gloves and protective equipment to avoid skin contact.
  • Working in a well-ventilated area to prevent inhalation.
  • Following proper disposal procedures according to local regulations. []

XLogP3

-2.3

Wikipedia

L-4-Hydroxyphenyl-13C6-alanine

Dates

Modify: 2023-08-15

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